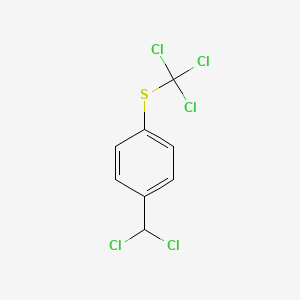![molecular formula C19H12Br2N4O B13824779 2-amino-5-[(3,5-dibromo-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]-4,6-dimethyl-1H-cyclopenta[b]pyridine-3,7-dicarbonitrile](/img/structure/B13824779.png)
2-amino-5-[(3,5-dibromo-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]-4,6-dimethyl-1H-cyclopenta[b]pyridine-3,7-dicarbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(5E)-2-amino-5-(3,5-dibromo-4-hydroxybenzylidene)-4,6-dimethyl-5H-cyclopenta[b]pyridine-3,7-dicarbonitrile is a complex organic compound with potential applications in various fields such as medicinal chemistry, materials science, and organic synthesis. This compound features a unique structure that includes a cyclopenta[b]pyridine core, substituted with amino, dibromo, hydroxybenzylidene, dimethyl, and dicarbonitrile groups.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (5E)-2-amino-5-(3,5-dibromo-4-hydroxybenzylidene)-4,6-dimethyl-5H-cyclopenta[b]pyridine-3,7-dicarbonitrile typically involves multi-step organic reactions. One common approach is the condensation reaction between 2-amino-4,6-dimethyl-5H-cyclopenta[b]pyridine-3,7-dicarbonitrile and 3,5-dibromo-4-hydroxybenzaldehyde under basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with a base like sodium hydroxide or potassium carbonate to facilitate the condensation.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. Purification steps such as recrystallization or chromatography may be employed to isolate the desired product.
Análisis De Reacciones Químicas
Types of Reactions
(5E)-2-amino-5-(3,5-dibromo-4-hydroxybenzylidene)-4,6-dimethyl-5H-cyclopenta[b]pyridine-3,7-dicarbonitrile can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium methoxide or potassium thiolate.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.
Reduction: Hydrogen gas with palladium catalyst, sodium borohydride, or lithium aluminum hydride.
Substitution: Sodium methoxide, potassium thiolate, or other nucleophiles.
Major Products Formed
Oxidation: Formation of carbonyl derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted derivatives with various functional groups.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (5E)-2-amino-5-(3,5-dibromo-4-hydroxybenzylidene)-4,6-dimethyl-5H-cyclopenta[b]pyridine-3,7-dicarbonitrile is used as a building block for the synthesis of more complex molecules
Biology and Medicine
In biology and medicine, this compound may be investigated for its potential pharmacological properties. Its structural features suggest that it could interact with biological targets, making it a candidate for drug discovery and development. Research may focus on its potential as an anti-cancer, anti-inflammatory, or antimicrobial agent.
Industry
In industry, (5E)-2-amino-5-(3,5-dibromo-4-hydroxybenzylidene)-4,6-dimethyl-5H-cyclopenta[b]pyridine-3,7-dicarbonitrile can be used in the development of new materials with specific properties. Its incorporation into polymers or other materials could enhance their performance in various applications, such as coatings, adhesives, or electronic devices.
Mecanismo De Acción
The mechanism of action of (5E)-2-amino-5-(3,5-dibromo-4-hydroxybenzylidene)-4,6-dimethyl-5H-cyclopenta[b]pyridine-3,7-dicarbonitrile depends on its specific application. In a biological context, it may interact with molecular targets such as enzymes, receptors, or DNA. The presence of amino, hydroxy, and bromine groups suggests that it could form hydrogen bonds, halogen bonds, or other interactions with its targets, leading to modulation of their activity.
Comparación Con Compuestos Similares
Similar Compounds
2-amino-4,6-dimethyl-5H-cyclopenta[b]pyridine-3,7-dicarbonitrile:
3,5-dibromo-4-hydroxybenzaldehyde: Lacks the cyclopenta[b]pyridine core, limiting its use as a building block for more complex molecules.
Uniqueness
The uniqueness of (5E)-2-amino-5-(3,5-dibromo-4-hydroxybenzylidene)-4,6-dimethyl-5H-cyclopenta[b]pyridine-3,7-dicarbonitrile lies in its combination of functional groups and structural features
Propiedades
Fórmula molecular |
C19H12Br2N4O |
|---|---|
Peso molecular |
472.1 g/mol |
Nombre IUPAC |
(5E)-2-amino-5-[(3,5-dibromo-4-hydroxyphenyl)methylidene]-4,6-dimethylcyclopenta[b]pyridine-3,7-dicarbonitrile |
InChI |
InChI=1S/C19H12Br2N4O/c1-8-11(3-10-4-14(20)18(26)15(21)5-10)16-9(2)13(7-23)19(24)25-17(16)12(8)6-22/h3-5,26H,1-2H3,(H2,24,25)/b11-3+ |
Clave InChI |
IFEWVBBMLPOYKF-QDEBKDIKSA-N |
SMILES isomérico |
CC\1=C(C2=C(/C1=C/C3=CC(=C(C(=C3)Br)O)Br)C(=C(C(=N2)N)C#N)C)C#N |
SMILES canónico |
CC1=C(C2=C(C1=CC3=CC(=C(C(=C3)Br)O)Br)C(=C(C(=N2)N)C#N)C)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


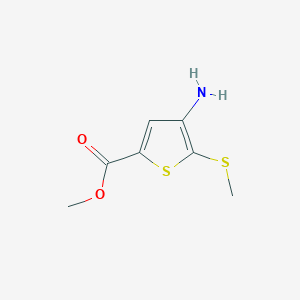
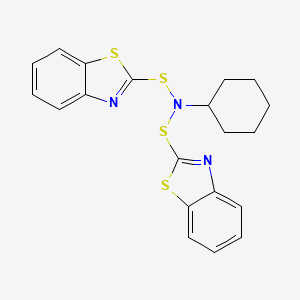
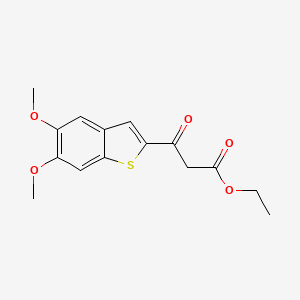
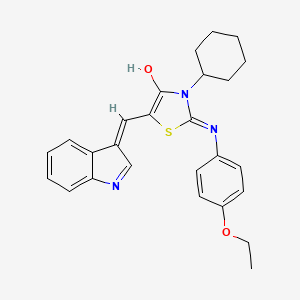

![Benzoic acid, 4-[(1-oxohexyl)oxy]-, 4-heptylphenyl ester](/img/structure/B13824713.png)


![propan-2-yl 4-[[2-[[5-(2-hydroxyethyl)-6-methyl-4-oxo-1H-pyrimidin-2-yl]sulfanyl]acetyl]amino]benzoate](/img/structure/B13824732.png)
![N-[9-[(2R,4S,5R)-4-hydroxy-5-[[(3-methoxyphenyl)-(4-methoxyphenyl)-phenylmethoxy]methyl]oxolan-2-yl]-6-oxo-1H-purin-2-yl]benzamide](/img/structure/B13824736.png)

![N-(2-(imidazo[1,5-a]pyridin-3-yl)ethyl)-2-phenoxyacetamide](/img/structure/B13824761.png)
